![molecular formula C25H22N2O5 B1664190 6-Carboxytetramethylrhodamine CAS No. 91809-67-5](/img/structure/B1664190.png)
6-Carboxytetramethylrhodamine
Overview
Description
6-Carboxytetramethylrhodamine is a fluorescent dye widely used in various scientific research applications. It is known for its bright red fluorescence and is commonly used in the preparation of bioconjugates, including fluorescent antibodies and avidin derivatives used in immunochemistry. The carboxylic acid form of this compound is also prominent as a dye for oligonucleotide labeling and automated DNA sequencing applications .
Mechanism of Action
Target of Action
6-Carboxytetramethylrhodamine, also known as 6-TAMRA, is a fluorescent dye that is primarily used to label proteins, peptides, and oligonucleotides . It is widely used for preparing bioconjugates, especially fluorescent antibody and avidin derivatives used in immunochemistry .
Mode of Action
6-TAMRA interacts with its targets (proteins, peptides, and oligonucleotides) through covalent bonding . It is often used in the form of a succinimidyl ester, which reacts with primary amines in proteins and peptides to form stable amide bonds . The dye can be attached to the 5’- or 3’-ends of oligonucleotides or internally .
Biochemical Pathways
The exact biochemical pathways affected by 6-TAMRA depend on the specific targets it is bound to. It is primarily used as a tool for visualizing and tracking these targets in biological systems rather than directly influencing biochemical pathways .
Result of Action
The primary result of 6-TAMRA’s action is the production of fluorescence when exposed to light of a specific wavelength . This allows for the visualization of the targets it is bound to, aiding in various research and diagnostic applications .
Action Environment
The action of 6-TAMRA can be influenced by various environmental factors. For instance, the intensity of its fluorescence can be affected by the pH and temperature of its environment. Additionally, certain substances can quench the fluorescence of 6-TAMRA, reducing its effectiveness .
Biochemical Analysis
Biochemical Properties
6-Carboxytetramethylrhodamine plays a crucial role in biochemical reactions due to its fluorescent properties. It is commonly used to create fluorescent DNA probes and labeled proteins/peptides. The compound interacts with various biomolecules, including enzymes and proteins, through covalent bonding. For instance, it is often conjugated to antibodies and other proteins via amine-reactive succinimidyl ester groups, forming stable amide bonds . This interaction allows for the precise detection and quantification of target molecules in complex biological samples.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It is known to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, when conjugated to cell-penetrating peptides like TAT, this compound can disrupt endosomal membranes and facilitate the release of macromolecular cargos into the cytosol . This property is particularly useful in studying intracellular processes and drug delivery mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and alter their function. The compound acts as a photosensitizer, producing singlet oxygen upon light exposure, which can lead to membrane disruption and cell death . Additionally, this compound can form stable conjugates with primary amines in proteins, enabling the study of protein interactions and localization . These interactions are crucial for understanding the compound’s role in various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be sensitive to moisture and light, which can affect its fluorescence and reactivity . Long-term studies have shown that this compound can maintain its fluorescent properties for extended periods when stored properly, but its activity may decrease over time due to hydrolysis and other degradation processes . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to label tissues and cells for imaging studies. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for specific experimental applications to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its role as a fluorescent probe. The compound can be metabolized by cellular enzymes, leading to changes in its fluorescence properties and localization . Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism . Understanding these metabolic pathways is essential for interpreting the results of experiments using this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via endocytosis and distributed to various cellular compartments . Its localization and accumulation are affected by factors such as pH, ionic strength, and the presence of specific binding partners . These properties make this compound a valuable tool for studying intracellular transport and distribution mechanisms.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often targeted to specific organelles or compartments within the cell, such as the endosomes, lysosomes, or mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct this compound to its intended location . Understanding the subcellular localization of this compound is crucial for interpreting its effects on cellular processes and designing experiments to study its function.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Carboxytetramethylrhodamine can be synthesized through several methods. One common approach involves the reaction of tetramethylrhodamine with a carboxylating agent to introduce the carboxyl group. The reaction typically requires specific conditions, such as the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated processes to ensure high purity and yield. The compound is then purified through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired quality for research applications .
Chemical Reactions Analysis
Types of Reactions
6-Carboxytetramethylrhodamine undergoes various chemical reactions, including:
Substitution Reactions: The carboxyl group can react with amines to form amide bonds, making it useful for labeling proteins and peptides.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like N-hydroxysuccinimide (NHS) esters and are carried out in buffers such as phosphate-buffered saline (PBS) at pH 7-9.
Oxidation and Reduction: These reactions may require oxidizing or reducing agents, depending on the desired outcome.
Major Products Formed
The primary products formed from these reactions include labeled proteins, peptides, and oligonucleotides, which are used in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
DNA Sequencing
6-TAMRA is extensively used in automated DNA sequencing. Its high photostability and distinct fluorescence characteristics allow for accurate detection of nucleic acids during sequencing processes. The dye is often conjugated to oligonucleotides, enabling precise tracking of DNA fragments during electrophoresis.
Application | Description |
---|---|
DNA Sequencing | Used as a fluorescent label for nucleotides |
Capillary Electrophoresis | Enhances resolution in DNA fragment analysis |
Protein Labeling
In protein studies, 6-TAMRA serves as a fluorescent marker for proteins and peptides. It facilitates the visualization of protein interactions and dynamics within cells. The succinimidyl ester form of 6-TAMRA is particularly useful for labeling amine-containing biomolecules.
Application | Description |
---|---|
Protein Labeling | Conjugated to peptides for tracking interactions |
Cellular Imaging | Allows visualization of protein localization |
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique used to study molecular interactions at the nanoscale. 6-TAMRA acts as an acceptor dye in FRET experiments when paired with suitable donor dyes. This application is crucial for understanding biological processes such as protein-protein interactions and conformational changes in biomolecules.
FRET Pairing | Donor Dye | Description |
---|---|---|
6-Carboxyfluorescein (6-FAM) | 6-TAMRA | Used to study nucleic acid conformations |
Fluorescein | 6-TAMRA | Analyzes protein interactions |
Study on Ligand Binding
A research study investigated the binding properties of ligands using 6-carboxytetramethylrhodamine as a site-filling ligand in a binding cavity model. The findings revealed that the presence of 6-TAMRA significantly influenced conformational changes, enhancing our understanding of ligand-receptor interactions .
Imaging Studies
Confocal microscopy studies have employed 6-TAMRA to visualize fluid secretion in salivary glands. By quantifying fluorescence intensity, researchers could analyze the dynamics of fluid movement and the role of specific channels in secretion processes .
Comparison with Similar Compounds
6-Carboxytetramethylrhodamine is often compared with other fluorescent dyes, such as:
5-Carboxytetramethylrhodamine: Similar in structure but differs in the position of the carboxyl group.
Fluorescein: Another widely used fluorescent dye with different excitation and emission properties.
Rhodamine B: A related compound with similar fluorescence characteristics but different chemical properties.
The uniqueness of this compound lies in its specific excitation and emission wavelengths, making it suitable for applications requiring red fluorescence .
Biological Activity
6-Carboxytetramethylrhodamine (6-TAMRA) is a fluorescent dye widely used in biological research due to its vibrant fluorescence and versatility. It is particularly valuable in applications such as fluorescent labeling , flow cytometry , and immunohistochemistry . This article explores the biological activity of 6-TAMRA, highlighting its applications, mechanisms, and relevant research findings.
- Chemical Formula : CHNO
- Molecular Weight : 440.50 g/mol
- Excitation/Emission Wavelengths : 540 nm/570 nm
- Solubility : Soluble in DMSO and DMF
Fluorescent Labeling
6-TAMRA is extensively used for labeling proteins, nucleic acids, and other biomolecules. Its strong fluorescence allows for effective visualization in live-cell imaging and various assays. The ability to conjugate 6-TAMRA to biomolecules enhances the sensitivity and specificity of detection methods.
Flow Cytometry
In flow cytometry, 6-TAMRA facilitates the analysis of cell populations based on fluorescence characteristics. This application is crucial for immunological studies and cancer research, where precise quantification of cell types is necessary.
Immunohistochemistry
Researchers utilize 6-TAMRA in immunohistochemical staining to detect specific antigens within tissue samples. This process aids in diagnosing diseases and understanding tissue architecture by providing visual confirmation of antigen presence.
Environmental Monitoring
Beyond biological applications, 6-TAMRA is also employed in environmental studies to track pollutants or biological markers in water samples, contributing to assessments of ecosystem health.
Biological Activity and Mechanisms
-
Fluorescent Analog Studies :
A study investigated the synthesis and biological activity of various fluorescent vasopressin analogs, including those labeled with 6-TAMRA. The results indicated that these analogs could significantly enhance adenylate cyclase activity in renal plasma membranes, demonstrating their potential for studying receptor interactions . -
Real-Time PCR Applications :
In molecular diagnostics, a novel real-time PCR assay utilized a this compound-labeled probe for detecting Histoplasma capsulatum. The assay showed improved sensitivity compared to traditional methods, emphasizing the dye's utility in clinical diagnostics . -
SIRT Protein Deacetylases Assay :
A fluorescence assay developed for sirtuin (SIRT) protein deacetylases employed a peptide substrate containing 6-TAMRA. This assay allowed researchers to monitor deacetylation processes effectively, showcasing the dye's applicability in enzymatic studies .
Comparative Data Table
Application | Description | Key Findings |
---|---|---|
Fluorescent Labeling | Used to visualize biomolecules in live cells | Enhanced detection sensitivity |
Flow Cytometry | Analyzes cell populations based on fluorescence | Crucial for immunology and cancer research |
Immunohistochemistry | Detects specific antigens in tissue samples | Aids in disease diagnosis |
Environmental Monitoring | Tracks pollutants or biological markers in water samples | Insights into ecosystem health |
Safety Considerations
While 6-TAMRA is invaluable for research, it poses certain safety risks. It can cause skin irritation and serious eye irritation upon contact. Proper handling protocols must be followed to minimize exposure risks .
Properties
IUPAC Name |
4-carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-26(2)15-6-9-18-21(12-15)32-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(24(28)29)5-8-17(20)25(30)31/h5-13H,1-4H3,(H-,28,29,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMHKNAGZHBDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376331 | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91809-67-5 | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91809-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Carboxytetramethylrhodamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.